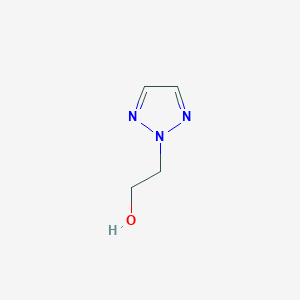

2H-1,2,3-Triazole-2-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZSPTGFCIPYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435549 | |

| Record name | 2H-1,2,3-Triazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146984-27-2 | |

| Record name | 2H-1,2,3-Triazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2H-1,2,3-Triazole-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2H-1,2,3-triazole-2-ethanol, a heterocyclic compound of interest in various fields of chemical research. This document details the primary synthetic strategies, including regioselective N-alkylation methods, and provides experimental protocols based on established chemical literature.

Introduction

This compound is a derivative of the 1,2,3-triazole heterocyclic system, characterized by a 2-hydroxyethyl group attached to the N2 position of the triazole ring. The regiochemistry of substitution on the 1,2,3-triazole ring is a critical aspect of its chemistry, as the N1- and N2-substituted isomers can exhibit distinct physical, chemical, and biological properties. This guide focuses on methods that favor the formation of the desired N2-isomer.

Synthetic Approaches

The synthesis of this compound primarily involves the N-alkylation of a 1,2,3-triazole precursor. The key challenge lies in controlling the regioselectivity of the alkylation to favor substitution at the N2 position over the N1 position. Several strategies have been developed to address this, as outlined below.

Method 1: Regioselective Alkylation of 4-Bromo-1H-1,2,3-triazole

One of the most effective methods for achieving N2-alkylation is through the use of a directing group, such as a bromine atom at the 4-position of the triazole ring. The presence of the bromo substituent has been shown to sterically and electronically favor alkylation at the N2 position.[1][2]

Reaction Scheme:

Caption: Synthetic pathway via bromination-alkylation-debromination.

This three-step process begins with the bromination of 1H-1,2,3-triazole. The resulting 4-bromo-1H-1,2,3-triazole is then alkylated with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol, in the presence of a base. The directing effect of the bromine atom leads to a high regioselectivity for the N2-isomer.[1] Finally, the bromine atom is removed via catalytic hydrogenation to yield the target compound.

Method 2: Direct Alkylation of 1H-1,2,3-triazole

Direct alkylation of the parent 1H-1,2,3-triazole with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) or ethylene oxide is a more direct approach. However, this method often results in a mixture of N1- and N2-substituted isomers, necessitating careful control of reaction conditions and purification to isolate the desired product. The ratio of the isomers can be influenced by factors such as the solvent, temperature, and the nature of the base used.

Reaction Scheme:

Caption: Direct alkylation of 1H-1,2,3-triazole.

The reaction of 1H-1,2,3-triazole with ethylene oxide in the presence of a base can also yield the hydroxyethylated derivatives. The regioselectivity of this reaction is also a critical consideration.

Experimental Protocols

The following protocols are based on established procedures for the N-alkylation of 1,2,3-triazoles and are adapted for the synthesis of this compound.

Protocol for Method 1: Regioselective Alkylation of 4-Bromo-1H-1,2,3-triazole

Step 1: Synthesis of 4-Bromo-1H-1,2,3-triazole This intermediate can be synthesized from 1H-1,2,3-triazole via bromination.

Step 2: Synthesis of 4-Bromo-2H-1,2,3-triazole-2-ethanol To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred at room temperature for 30 minutes. 2-Bromoethanol (1.2 eq) is then added dropwise, and the reaction mixture is stirred at a controlled temperature (e.g., -10 °C to room temperature) for several hours until the starting material is consumed (monitored by TLC).[1] The reaction is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound 4-Bromo-2H-1,2,3-triazole-2-ethanol (1.0 eq) is dissolved in ethanol. Palladium on carbon (10% Pd/C, catalytic amount) and triethylamine (Et₃N, 1.5 eq) are added to the solution. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for several hours until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that specific yields can vary depending on the exact reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) |

| Method 1, Step 2 | 4-Bromo-1H-1,2,3-triazole, 2-Bromoethanol, K₂CO₃, DMF | 4-Bromo-2H-1,2,3-triazole-2-ethanol | 70-85[1] |

| Method 1, Step 3 | 4-Bromo-2H-1,2,3-triazole-2-ethanol, H₂, Pd/C, Et₃N, EtOH | This compound | >90 |

| Method 2 | 1H-1,2,3-Triazole, 2-Haloethanol/Ethylene Oxide, Base | Mixture of N1 and N2 isomers | Variable |

Spectroscopic Data for this compound:

-

¹H NMR: Signals corresponding to the two equivalent protons on the triazole ring (a singlet), and signals for the two methylene groups of the ethanol substituent (two triplets). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Resonances for the two equivalent carbons of the triazole ring and the two carbons of the ethanol substituent.

-

IR: A broad absorption band for the O-H stretching of the alcohol group, and characteristic absorptions for the C-H and C=N/N=N bonds of the triazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₄H₇N₃O, MW: 113.12 g/mol ).

Logical Relationships in Synthesis

The choice of synthetic route depends on the desired regioselectivity and the availability of starting materials.

Caption: Decision workflow for synthesizing this compound.

Conclusion

The synthesis of this compound can be achieved through several N-alkylation strategies. For applications requiring high isomeric purity, the bromo-directed alkylation method is recommended due to its high regioselectivity for the desired N2-isomer. Direct alkylation methods are simpler but typically necessitate a challenging separation of the resulting N1 and N2 isomers. The choice of method will ultimately depend on the specific requirements of the research or development project. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Physicochemical Properties of 2H-1,2,3-Triazole-2-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2H-1,2,3-triazole-2-ethanol. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this guide combines predicted values with established, detailed experimental protocols for the determination of key physicochemical parameters. This information is crucial for researchers in drug discovery and development, enabling a foundational understanding of the compound's behavior in various experimental and biological settings.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that most of the data presented are predicted values derived from computational models. For comparative purposes, experimental data for the parent compound, 1,2,3-triazole, is also included where available.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 113.12 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Colorless to light yellow liquid (Predicted) | --INVALID-LINK--[1] |

| Boiling Point | 271.0 ± 42.0 °C (Predicted) | --INVALID-LINK--[1] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[1] |

| pKa | 13.77 ± 0.10 (Predicted) | --INVALID-LINK--[1] |

| Storage Temperature | Room temperature | --INVALID-LINK--[2] |

Table 2: Physicochemical Properties of the Parent Compound, 1,2,3-Triazole

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃ | --INVALID-LINK--[3] |

| Molecular Weight | 69.07 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK--[3] |

| Melting Point | 23 to 25 °C | --INVALID-LINK--[3] |

| Boiling Point | 203 °C | --INVALID-LINK--[3] |

| Density | 1.192 g/cm³ | --INVALID-LINK--[3] |

| Solubility in Water | Very soluble | --INVALID-LINK--[3] |

| pKa | 9.4 | --INVALID-LINK--[3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of small organic molecules like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[5] A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil bath and the sample to rise.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[6]

Water Solubility Determination (OECD Guideline 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Methodology: Flask Method

-

Principle: A supersaturated solution is created by adding an excess amount of the test substance to water in a flask. The mixture is then allowed to equilibrate at a constant temperature.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved particles are transferred. This may require centrifugation or filtration.

-

The concentration of the substance in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][8][9][10]

-

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. LogP is the logarithm of this ratio.

Methodology: Shake-Flask Method

-

Principle: This is the traditional and most reliable method for determining LogP. A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is measured.[11]

-

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water to ensure mutual saturation of the two phases.

-

A small amount of this compound is dissolved in a mixture of the two pre-saturated solvents in a separatory funnel or a vial.

-

The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

The LogP is calculated using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).[12][13][14]

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Profiling.

Conclusion

References

- 1. This compound | 146984-27-2 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.google.cn [books.google.cn]

- 8. laboratuar.com [laboratuar.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2H-1,2,3-Triazole Core: A Technical Guide to its Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and rich synthetic history of 2H-1,2,3-triazole compounds. From their initial, often serendipitous, syntheses in the late 19th century to the development of highly regioselective modern methodologies, this document details the key scientific milestones, experimental protocols, and foundational principles that have established the 2H-1,2,3-triazole as a significant scaffold in medicinal chemistry and materials science.

Discovery and Early History

The story of the 1,2,3-triazole ring system begins in the late 19th century, predating the modern understanding of heterocyclic chemistry. The first derivative of this class was synthesized in 1888 by Pehr von Grissing through the reaction of an aromatic diazoamino compound with ammoniacal silver nitrate. Shortly after, Hans von Pechmann developed a more general approach involving the oxidation of 1,2-dicarbonyl bis(hydrazones), which provided access to a variety of substituted triazoles.

These early methods, however, often produced mixtures of isomers, and the specific isolation and characterization of the 2H-tautomer were not primary objectives. The 2H-isomer was typically accessed through the cyclization of specific precursors, such as α,β-dicarbonyl bis(arylhydrazones), often referred to as osazones, under oxidative conditions. This reaction forces the substitution pattern that results in the thermodynamically stable 2-substituted-2H-1,2,3-triazole.

A pivotal moment in the history of triazole chemistry was the discovery of the Dimroth rearrangement by Otto Dimroth in 1909.[1] This acid- or base-catalyzed (or thermal) reaction allows for the interconversion of 1-substituted-1,2,3-triazoles into their corresponding N2-substituted isomers, providing an early, albeit indirect, route to the 2H-scaffold and a deeper understanding of the dynamic nature of the triazole ring.

The modern era of triazole synthesis was unequivocally launched by the seminal work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloadditions. While the thermal Huisgen azide-alkyne cycloaddition produces mixtures of 1,4- and 1,5-disubstituted (1H) triazoles, it laid the theoretical groundwork for all subsequent developments, including the highly regioselective metal-catalyzed reactions that define contemporary synthesis.

Evolution of Synthetic Methodologies for 2H-1,2,3-Triazoles

Direct and regioselective synthesis of the 2H-isomer remained a challenge for many years. Most modern strategies can be categorized into two main approaches: cyclization of pre-functionalized acyclic precursors or post-modification of a pre-formed triazole ring.

Cyclization of Hydrazone Derivatives

One of the most classical and direct routes to 2-aryl-2H-1,2,3-triazoles is the oxidative cyclization of 1,2-dicarbonyl bis(arylhydrazones). This method leverages the inherent symmetry of the starting material to yield the 2H-isomer exclusively.

Alkylation of NH-1,2,3-Triazoles

The direct alkylation of an unsubstituted (NH) 1,2,3-triazole with an electrophile (e.g., alkyl halide, sulfate) is a straightforward approach. However, it almost always yields a mixture of 1-substituted and 2-substituted isomers.[2] The ratio of these products is highly dependent on the substrate, electrophile, solvent, and reaction temperature.[2] Separating these regioisomers can be challenging, limiting the general utility of this method for preparing pure 2H-triazoles.

Modern Regioselective Methods

In recent decades, significant efforts have been directed toward developing highly regioselective syntheses of 2H-1,2,3-triazoles, avoiding the pitfalls of earlier methods.

-

t-BuOK Promoted Cycloaddition: An intermolecular cycloaddition of tosylhydrazones with nitriles, promoted by potassium tert-butoxide, provides 4,5-diaryl-2H-1,2,3-triazoles in very good yields.[3]

-

Three-Component Coupling: A palladium(0)/copper(I) bimetallic catalytic system enables a three-component reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide to form N-allyl triazoles, which can rearrange to the 2H isomer.[3][4]

-

Cu-Catalyzed Annulation: A copper-catalyzed annulation reaction between azirines and aryldiazonium salts provides a regiospecific route to fully substituted N2-aryl-1,2,3-triazoles.[3]

Quantitative Data of Representative 2H-1,2,3-Triazoles

The following table summarizes key physical and spectroscopic data for the parent compound and simple substituted 2H-1,2,3-triazoles.

| Compound | Structure | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | 13C NMR (δ, ppm) |

| 2H-1,2,3-Triazole |  | C₂H₃N₃ | 203 | 23.5 | Data not readily available |

| 2-Methyl-2H-1,2,3-triazole |  | C₃H₅N₃ | N/A | N/A | Data not readily available |

| 2-Phenyl-2H-1,2,3-triazole |  | C₈H₇N₃ | N/A | (Oil) | 140.0, 135.9, 129.4, 128.5, 120.0[1] |

| 2-(m-tolyl)-2H-1,2,3-triazole |  | C₉H₉N₃ | N/A | (Oil) | 139.3, 135.6, 135.3, 129.1, 128.3, 119.5, 116.1, 21.4[1] |

Note: NMR data recorded in CDCl₃. Data for unsubstituted and 2-methyl derivatives are sparse in readily available literature.

Key Experimental Protocols

Synthesis of 2-Phenyl-2H-1,2,3-triazole (1a) via Buchwald's Method (Adapted)

This protocol is based on a modern method for the synthesis of N-aryl triazoles.

Procedure:

-

To an oven-dried reaction vessel is added 1H-1,2,3-triazole (1.0 mmol), iodobenzene (1.1 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

-

The vessel is evacuated and backfilled with argon three times.

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL) is added, followed by N,N'-dimethylethylenediamine (0.2 mmol).

-

The reaction mixture is heated to 110 °C and stirred for 24 hours, or until TLC analysis indicates complete consumption of the starting triazole.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

-

The filtrate is washed with water (3 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenyl-2H-1,2,3-triazole as a colorless oil.[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 7.8 Hz, 2H), 7.84 (s, 2H), 7.51 (t, J = 7.9 Hz, 2H), 7.38 (t, J = 7.4 Hz, 1H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 140.0, 135.86, 129.44, 128.50, 120.00.[1]

-

HR-MS: m/z calcd for C₈H₇N₃: 145.0640; found: 145.0641.[1]

Synthesis of 2-Methyl-2H-1,2,3-triazole via Alkylation

This protocol describes the methylation of a triazole precursor, which typically yields a mixture of N1 and N2 isomers that must be separated.

Procedure:

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 mL) maintained at 0 °C under a nitrogen atmosphere, add potassium carbonate (1.3 g).

-

Add methyl iodide (1.1 equivalents) dropwise to the suspension.

-

The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred until TLC analysis shows completion of the reaction.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue, containing a mixture of 1-methyl and 2-methyl isomers, is separated by column chromatography (silica gel, appropriate eluent) to isolate the pure 2-methyl-2H-1,2,3-triazole-4-carboxylate.

-

Subsequent hydrolysis and decarboxylation steps (if required) would yield the parent 2-methyl-2H-1,2,3-triazole.

Applications and Future Outlook

The 1,2,3-triazole ring is a well-established bioisostere for amide bonds, offering improved metabolic stability and the ability to participate in hydrogen bonding and dipole interactions.[5] The 2H-isomer, in particular, presents a unique electronic and steric profile compared to its more commonly synthesized 1H-counterpart. This has led to its incorporation into a range of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[6][7] The development of regioselective synthetic methods has been crucial in allowing medicinal chemists to systematically explore the structure-activity relationships of 2H-1,2,3-triazole-containing compounds. As synthetic methodologies continue to advance, the 2H-1,2,3-triazole core is poised to become an increasingly valuable tool in the design of next-generation therapeutics and functional materials.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2H-1,2,3-Triazole-2-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-1,2,3-triazole-2-ethanol (CAS Number: 146984-27-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on data from closely related analogs and theoretical predictions. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound possesses a molecular formula of C₄H₇N₃O and a molecular weight of 113.12 g/mol . The structure consists of a 2-substituted 1,2,3-triazole ring attached to an ethanol group. The presence of the hydroxyl group and the triazole moiety makes it a molecule of interest in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of parent 2H-1,2,3-triazole and other N-substituted triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | s | 2H | H-4, H-5 (Triazole ring protons) |

| ~4.5 | t | 2H | N-CH₂ |

| ~4.0 | t | 2H | CH₂-OH |

| ~2.5 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-4, C-5 (Triazole ring carbons) |

| ~61 | N-CH₂ |

| ~59 | CH₂-OH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3150-3100 | Medium | C-H stretch (triazole ring) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1480-1440 | Medium | N=N stretch (triazole ring) |

| 1200-1100 | Strong | C-N stretch |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 113 | Moderate | [M]⁺ (Molecular ion) |

| 82 | High | [M - CH₂OH]⁺ |

| 69 | Moderate | [C₂H₃N₃]⁺ (Triazole ring) |

| 54 | High | [C₂H₂N₂]⁺ |

| 43 | Moderate | [C₂H₃O]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two KBr plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to acquire experimental data for this specific compound to validate and expand upon the information presented here.

Tautomerism in 1,2,3-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring is a ubiquitous scaffold in medicinal chemistry, materials science, and chemical biology. Its prevalence stems from its unique electronic properties, metabolic stability, and its role as a versatile linker and pharmacophore. A fundamental aspect of 1,2,3-triazole chemistry that profoundly influences its physicochemical properties and biological activity is tautomerism. This technical guide provides a comprehensive overview of the tautomeric phenomena in 1,2,3-triazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this field.

The Tautomeric Landscape of 1,2,3-Triazoles

Unsubstituted or C-substituted 1,2,3-triazoles can exist in three potential prototropic tautomeric forms: the 1H-, 2H-, and 3H-tautomers. These isomers readily interconvert through the migration of a proton between the nitrogen atoms of the triazole ring. Due to the symmetry of the 1,2,3-triazole ring, the 1H- and 3H-tautomers are degenerate in the absence of substitution at the 4- and 5-positions and are often collectively referred to as the 1(3)H-tautomer.

The position of the tautomeric equilibrium is a delicate balance of several factors, including:

-

Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the triazole ring can significantly influence the acidity of the N-H protons and the stability of the resulting conjugate base, thereby shifting the equilibrium.

-

Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing or destabilizing the different tautomers, which possess distinct dipole moments.

-

Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces and intermolecular interactions like hydrogen bonding, can differ from that in solution.

-

Temperature: The tautomeric equilibrium is a dynamic process, and the relative populations of the tautomers can be temperature-dependent.

Generally, the 2H-tautomer of 1,2,3-triazole is found to be the most stable form in the gas phase and in many common solvents.[1][2][3] This preference is often attributed to a minimization of lone-pair repulsion between the adjacent nitrogen atoms.

Quantitative Analysis of Tautomeric Equilibria

Understanding the quantitative aspects of tautomerism is critical for predicting molecular properties and designing molecules with desired characteristics. The tautomeric equilibrium is characterized by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers.

Table 1: Tautomeric Equilibrium Data for 1,2,3-Triazole

| Tautomer Equilibrium | Solvent/Phase | Method | ΔG (kcal/mol) | KT ([2H]/[1H]) | Population (%) | Reference(s) |

| 1H-1,2,3-triazole ⇌ 2H-1,2,3-triazole | Gas Phase | Millimeter-wave spectroscopy | ~3.5–4.5 | ~1000 | 1H: ~0.1%, 2H: ~99.9% | [4][5] |

| 1H-1,2,3-triazole ⇌ 2H-1,2,3-triazole | Gas Phase | Hartree-Fock SCF | 3.51 | ~200 | 1H: ~0.5%, 2H: ~99.5% | [2][3] |

| 1H-1,2,3-triazole ⇌ 2H-1,2,3-triazole | Aqueous Solution | - | - | ~2 | 1H: ~33%, 2H: ~67% | [6] |

Note: The energy difference of -14.7 kJ/mol for the 2H-tautomer being more stable, as calculated by Hartree-Fock SCF, corresponds to approximately 3.51 kcal/mol.[2][3] The KT and population percentages are derived from this value at 298.15 K.

For C5-substituted 1,2,3-triazoles, computational studies have shown that the N2-H tautomer is generally the most stable, regardless of the substituent. For substituents such as –F, –CFO, –CH3, –CHO, –Cl, –CN, –CONH2, –NH2, –NO2, and –OH, the N3-H tautomer is more stable than the N1-H form. However, for –BH2, –BF2, and –COOH substituents, the N1-H tautomer is favored over the N3-H tautomer.[7]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons, carbons, and particularly nitrogens are highly sensitive to the electronic environment, which changes with the position of the tautomeric proton.

Detailed Protocol for Quantitative ¹H and ¹⁵N NMR Analysis:

-

Sample Preparation:

-

Accurately weigh a known amount of the 1,2,3-triazole derivative and a suitable internal standard. The internal standard should be chemically inert, have a simple spectrum with signals that do not overlap with the analyte, and have a known purity. For ¹H NMR, common standards include 1,4-dioxane or hexamethyldisiloxane (HMDS). For ¹⁵N NMR, a compound with a known chemical shift and long relaxation time, such as nitromethane, can be used as an external reference.

-

Dissolve the sample and internal standard in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure complete dissolution and transfer the solution to a high-precision NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest. This allows for full recovery of the magnetization between scans.

-

Use a 90° pulse angle.

-

Integrate the signals corresponding to the different tautomers and the internal standard. The ratio of the integrals, normalized for the number of protons, gives the relative population of the tautomers.

-

-

¹⁵N NMR Acquisition:

-

¹⁵N NMR is particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state.[8]

-

Due to the low natural abundance and negative gyromagnetic ratio of ¹⁵N, enriched samples or longer acquisition times are often necessary.

-

Use a proton-coupled or decoupled sequence depending on the desired information. Proton-coupled spectra can provide valuable J-coupling information for structural assignment.

-

Employ techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) to enhance the signal.

-

Acquire spectra at different temperatures (Variable Temperature NMR) to study the dynamics of the tautomeric exchange. At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer.

-

-

Data Analysis and Tautomer Assignment:

-

Compare the experimental chemical shifts with those predicted by quantum chemical calculations (e.g., using the GIAO method at the DFT level of theory) for each possible tautomer.

-

The DP4+ formalism can be a powerful tool for assigning the correct tautomer by statistically comparing experimental and calculated NMR data.

-

For quantitative analysis from ¹H NMR, calculate the mole fraction of each tautomer from the integrated signal areas.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.

Experimental Workflow for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the 1,2,3-triazole derivative of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, including the position of the tautomeric hydrogen atom.

Visualizing Key Processes

Graphviz diagrams can be used to illustrate complex relationships and workflows in the study of 1,2,3-triazole tautomerism.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2-Substituted 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 2-substituted 1,2,3-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] The unique electronic characteristics of the 1,2,3-triazole ring, particularly when substituted at the N2 position, profoundly influence molecular interactions, reactivity, and photophysical behavior. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes important concepts to facilitate a deeper understanding and application of these versatile molecules in research and development.

Core Electronic Properties: An Overview

The 1,2,3-triazole ring is an electron-deficient aromatic system characterized by a significant dipole moment and the ability to act as a hydrogen bond acceptor.[5] Substitution at the N2 position is generally favored both sterically and electronically, leading to the thermodynamically more stable 2H-tautomer compared to the 1H-tautomer in many cases.[6][7][8] This stability, coupled with the electronic influence of the substituent at the 2-position, dictates the overall electronic landscape of the molecule.

Tautomeric Stability

Computational studies have consistently shown that the 2H-1,2,3-triazole tautomer is more stable than the 1H-tautomer.[6][7] For the parent 1,2,3-triazole, the 2H-form is calculated to be more stable, with a significant energy difference between the two tautomers.[7] This inherent stability of the 2-substituted isomer is a crucial factor in the regioselective synthesis and predictable electronic behavior of these compounds.[8]

Quantitative Electronic Data

The following tables summarize key electronic properties of 2-substituted 1,2,3-triazoles and related parent compounds, compiled from various experimental and computational studies.

Table 1: Dipole Moments of 1,2,3-Triazole Tautomers

| Tautomer | Dipole Moment (Debye) | Method | Reference |

| 1H-1,2,3-Triazole | 4.38 - 4.55 D | Microwave Spectroscopy / Computational | [7][9][10] |

| 2H-1,2,3-Triazole | 0.12 - 0.218 D | Microwave Spectroscopy / Computational | [7][9][10] |

Table 2: Calculated HOMO and LUMO Energies of Selected Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| 1,2,3-Triazole Derivative | -4.6885 | -2.1660 | 2.5225 | DFT/B3LYP/6-311++ |

| Generic Triazole Derivative | -6.75 | -1.25 | 5.50 | DFT |

| Generic Triazole Derivative | -7.01 | -1.52 | 5.49 | DFT |

| Generic Triazole Derivative | -6.83 | -1.33 | 5.50 | DFT |

Note: The specific substituents for the generic triazole derivatives in Table 2 were not detailed in the source material but are included to illustrate a range of calculated frontier orbital energies.

Experimental and Computational Methodologies

The characterization of the electronic properties of 2-substituted 1,2,3-triazoles relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Synthesis of 2-Aryl-1,2,3-triazoles:

-

Chan-Lam Arylation: A common method for the regioselective synthesis of 2-aryl-1,2,3-triazoles involves the Chan-Lam coupling reaction.[11][12]

-

Procedure: A mixture of the NH-1,2,3-triazole, an appropriate boronic acid, and a copper(II) acetate catalyst is heated in a solvent such as DMSO. The reaction is typically carried out in open air, and no additional ligands are required for a successful transformation.[11][12] The product can be purified by column chromatography.

-

-

Alkylation: Regioselective alkylation at the N2 position can be achieved under specific basic conditions.[11][12]

2. Photophysical Measurements:

-

UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are crucial for characterizing the electronic transitions and emissive properties of 2-substituted 1,2,3-triazoles.[11][12]

-

Procedure: Electronic absorption spectra are typically recorded on a spectrophotometer using dilute solutions (e.g., 10⁻⁵ M) of the compound in a suitable solvent like methanol.[11][12] Fluorescence spectra are recorded on a spectrofluorometer with a more dilute solution (e.g., 10⁻⁶ M) at room temperature.[11][12] The fluorescence quantum yields can be determined by a comparative method using a known standard, such as 2-aminopyridine.[12]

-

Computational Protocols

1. Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the electronic structure, geometry, and properties of molecules.[6][7][13]

- Procedure: Geometry optimization and electronic property calculations are commonly performed using software packages like GAUSSIAN. The B3LYP functional with a basis set such as 6-31G* or 6-311++G(d,p) is frequently employed.[6][7][14] To simulate solvent effects, a polarizable continuum model (PCM) can be applied.[6] From these calculations, properties like HOMO-LUMO energies, dipole moments, and electrostatic potential maps can be obtained.[15][16]

2. Time-Dependent DFT (TD-DFT) Calculations: TD-DFT is used to simulate electronic absorption spectra and investigate excited-state properties.[14]

- Procedure: Following a ground-state DFT optimization, TD-DFT calculations can be performed at the same level of theory to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.[14]

Visualizing Methodological Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of 2-substituted 1,2,3-triazoles.

Caption: General experimental workflow for the synthesis and characterization of 2-substituted 1,2,3-triazoles.

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. irjweb.com [irjweb.com]

- 16. researchgate.net [researchgate.net]

computational and theoretical studies of 2H-1,2,3-triazole-2-ethanol

An In-depth Technical Guide on the Computational and Theoretical Studies of 2H-1,2,3-Triazole-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the computational and theoretical methodologies employed to investigate this compound, a representative member of this class. While specific experimental data for this exact molecule is not extensively published, this document synthesizes common computational practices and expected theoretical outcomes based on studies of analogous 1,2,3-triazole derivatives. The guide details quantum chemical calculations for structural and electronic property elucidation, outlines a standard workflow for such studies, and presents hypothetical data in a structured format to facilitate understanding and further research. The aim is to equip researchers and drug development professionals with a foundational understanding of the in-silico approaches applicable to the study of this compound and its derivatives.

Introduction

1,2,3-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two tautomeric forms, 1H- and 2H-triazoles, with the 2H tautomer often being more stable in the gas phase.[3] The introduction of an ethanol substituent at the 2-position of the triazole ring, forming this compound, is of significant interest in drug discovery. The hydroxyl group can increase polarity and provide a key interaction point for biological targets.[1]

Computational and theoretical studies are indispensable tools for understanding the physicochemical properties, reactivity, and potential biological activity of such molecules.[4][5] These methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, offering insights that can guide synthesis and experimental testing.[6][7] This guide will focus on the application of these computational techniques to this compound.

Computational Methodology

A typical computational study on a 1,2,3-triazole derivative involves several key steps, from initial structure optimization to the calculation of various molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations. A popular and reliable method for this is DFT, using a functional such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).[6] Following optimization, vibrational frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5] From these frontier orbital energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be derived.[5]

Spectroscopic Properties

Computational methods can also predict spectroscopic properties, which can be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra.[6] NMR chemical shifts and IR vibrational frequencies can also be calculated to aid in the structural elucidation of synthesized compounds.

Molecular Docking

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a target protein to predict its binding affinity and interaction modes.[4][7][8]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, derived from typical computational studies on similar molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-N3 | 1.30 Å | |

| N3-C4 | 1.34 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.34 Å | |

| N2-C(ethanol) | 1.47 Å | |

| Bond Angle | N1-N2-N3 | 108.5° |

| N2-N3-C4 | 109.0° | |

| N3-C4-C5 | 106.5° | |

| C4-C5-N1 | 106.5° | |

| C5-N1-N2 | 109.5° |

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Chemical Hardness (η) | 3.15 eV |

| Electronic Chemical Potential (μ) | -3.65 eV |

| Global Electrophilicity Index (ω) | 2.11 eV |

Table 3: Predicted Spectroscopic Data

| Spectrum | Peak Position | Assignment |

| UV-Vis (λmax) | 210 nm | π → π* transition |

| ¹H NMR (δ) | 7.5 ppm | C-H (triazole ring) |

| 4.2 ppm | N-CH₂ (ethanol) | |

| 3.8 ppm | O-CH₂ (ethanol) | |

| 2.5 ppm | O-H (ethanol) | |

| IR (ν) | 3400 cm⁻¹ | O-H stretch |

| 3100 cm⁻¹ | C-H stretch (triazole) | |

| 2950 cm⁻¹ | C-H stretch (alkane) | |

| 1450 cm⁻¹ | N=N stretch |

Experimental and Computational Protocols

General Computational Protocol

All quantum chemical calculations are typically performed using a computational chemistry software package like Gaussian. The geometry of this compound is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure is confirmed to be a true minimum by the absence of imaginary frequencies in the vibrational analysis. Electronic properties, including HOMO and LUMO energies, are obtained from the output of the geometry optimization. Reactivity descriptors are calculated from the HOMO and LUMO energies. UV-Vis spectra are simulated using TD-DFT at the same level of theory.

Synthesis Protocol for 2H-1,2,3-Triazole Derivatives

A general method for the synthesis of N2-substituted 1,2,3-triazoles involves the copper-catalyzed cycloaddition of a terminal alkyne, sodium azide, and an aldehyde.[9][10] For a molecule like this compound, a related approach could involve the reaction of an appropriate azide with an alkyne precursor, followed by functional group manipulation to introduce the ethanol moiety.

Visualizations

Caption: Computational workflow for theoretical studies.

Caption: Derivation of reactivity descriptors.

Conclusion

Computational and theoretical studies provide a powerful framework for investigating the properties of this compound. Through methods like DFT, researchers can gain valuable insights into its structure, stability, reactivity, and potential as a pharmacologically active agent. The methodologies and hypothetical data presented in this guide serve as a blueprint for future in-silico research on this and related 1,2,3-triazole derivatives, ultimately accelerating the drug discovery and development process.

References

- 1. This compound | 146984-27-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational details of molecular structure, spectroscopic properties, DFT calculations and molecular docking study of some 1,4-disubstituted-1,2,3-triazole derivatives derived from 4-aminobenzen sulfonic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity and Stability of the 2H-1,2,3-Triazole Ring

The 2H-1,2,3-triazole is a five-membered aromatic heterocycle featuring three contiguous nitrogen atoms. It is an important structural motif in medicinal chemistry, materials science, and chemical biology. Its prevalence is due to a unique combination of high stability, synthetic accessibility, and the ability to engage in various biological interactions. Unlike its 1H-1,2,3-triazole tautomer, the 2H isomer possesses distinct electronic and steric properties that are often leveraged in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the core chemical principles governing the stability and reactivity of the 2H-1,2,3-triazole ring.

Core Structure and Stability

The 1,2,3-triazole ring system is aromatic, with 6π electrons delocalized across the sp2-hybridized atoms, which confers significant stability. The parent compound exists in a tautomeric equilibrium between the 1H- and 2H-forms. In the gas phase and aqueous solutions, the 2H-1,2,3-triazole tautomer is generally the major and more stable form. This inherent stability makes the triazole ring resistant to various chemical conditions.

Thermodynamic and Chemical Stability

The 2H-1,2,3-triazole ring is remarkably stable under a wide range of conditions. It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to oxidative and reductive environments and enzymatic degradation. This metabolic stability is a highly desirable feature in drug design, contributing to improved pharmacokinetic profiles. While the ring is exceptionally stable, harsh conditions such as flash vacuum pyrolysis at high temperatures (500 °C) can induce decomposition, which involves the loss of molecular nitrogen (N₂) to yield an aziridine ring.

Photochemical Stability

The photochemical behavior of 2H-1,2,3-triazoles can vary depending on their substitution. While the core ring is relatively stable, certain derivatives can be susceptible to photochemical decomposition. Conversely, other substituted 2H-1,2,3-triazoles have been developed as luminophores, indicating that the ring can be a robust scaffold for photoactive materials when appropriately functionalized.

Quantitative Stability Data

The physicochemical properties of the parent 1,2,3-triazole provide a baseline for understanding its derivatives. The ability of the ring to act as both a weak acid and a weak base is crucial for its interactions in biological systems.

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃ | |

| Molar Mass | 69.065 g/mol | |

| Appearance | Colorless Liquid | |

| Density | 1.192 g/cm³ | |

| Melting Point | 23-25 °C | |

| Boiling Point | 203 °C | |

| Acidity (pKa) | 9.4 | |

| Basicity (pKa of conjugate acid) | 1.17 | |

| Solubility in Water | Very Soluble |

Table 1: Physicochemical properties of the parent 1,2,3-triazole.

The acidity of substituted triazoles can be significantly influenced by their functional groups. For instance, 5-hydroxy-1,2,3-triazoles have been shown to have pKa values comparable to carboxylic acids, around 4.2, making them attractive candidates for drug discovery.

Reactivity of the 2H-1,2,3-Triazole Ring

Due to its aromaticity, the 2H-1,2,3-triazole ring itself is generally unreactive. Most chemical transformations involving this scaffold occur at the substituent positions (C4, C5, and N2) rather than involving the ring atoms directly. However, one notable reaction involving the ring is the Dimroth rearrangement.

Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization reaction for certain 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange positions. This reaction typically occurs under thermal, acidic, or basic conditions. The process involves a ring-opening to a diazo intermediate, followed by bond rotation and subsequent ring-closure to form the thermodynamically more stable isomer. This rearrangement is a powerful tool for accessing diverse nitrogen-rich heterocyclic compounds from a common precursor.

Caption: The Dimroth Rearrangement mechanism for 1,2,3-triazoles.

Reactions at Substituent Positions

The true synthetic utility of the 2H-1,2,3-triazole scaffold lies in the functionalization of its substituents. The stable core allows for a wide variety of chemical transformations to be performed on groups attached to the ring without compromising its integrity.

-

N-Alkylation/Arylation: The nitrogen at the 2-position can be readily alkylated or arylated to introduce various substituents.

-

Halogenation: The carbon atoms of the ring can be halogenated, providing handles for further cross-coupling reactions.

-

Cross-Coupling Reactions: Halogenated 2H-1,2,3-triazoles can participate in reactions like Suzuki and Sonogashira couplings to form C-C bonds.

-

Click Chemistry: While typically used to form the 1,4-disubstituted 1H-triazole isomer, variations of azide-alkyne cycloadditions can also lead to 2H-isomers under specific catalytic conditions.

Caption: General reactivity pathways for the 2H-1,2,3-triazole scaffold.

Synthesis of 2H-1,2,3-Triazoles

A variety of synthetic methods have been developed to access 2H-1,2,3-triazoles. The choice of method often depends on the desired substitution pattern and the available starting materials.

-

Alkylation of NH-1,2,3-triazoles: Direct alkylation of the parent NH-1,2,3-triazole often yields a mixture of 1H and 2H isomers, requiring separation.

-

Cyclization of Hydrazones: Certain hydrazone precursors can undergo cyclization to form the 2H-1,2,3-triazole ring.

-

Multi-component Reactions: Catalytic systems, often employing palladium and copper, can facilitate the three-component coupling of alkynes, azide sources, and other reagents to form 2H-triazoles.

-

Rearrangement of 1-substituted isomers: In some cases, a 1-substituted-1H-1,2,3-triazole can rearrange to the more thermodynamically stable 2H-isomer.

Caption: Common synthetic pathways leading to 2H-1,2,3-triazoles.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below is a representative protocol for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles, which are versatile intermediates for further functionalization.

Protocol: One-Pot Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

This procedure is adapted from a copper(I)-catalyzed cycloaddition reaction.

Caution: Experiments involving sodium azide should be conducted in a well-ventilated fume hood behind a safety shield. Avoid contact of sodium azide with strong acids, as it can generate toxic and explosive hydrazoic acid.

Materials:

-

Terminal alkyne (1.0 equiv)

-

Sodium azide (NaN₃) (1.2 equiv)

-

Formaldehyde (37% aq. solution) (10 equiv)

-

Glacial acetic acid (1.5 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv), 1,4-dioxane, and water.

-

In a separate flask, carefully prepare a mixture of 37% aqueous formaldehyde (10 equiv), glacial acetic acid (1.5 equiv), and 1,4-dioxane. Stir for 15 minutes.

-

Add the formaldehyde/acetic acid mixture to the flask containing the alkyne.

-

To this combined mixture, add sodium azide (1.2 equiv) and copper(I) iodide (0.1 equiv).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-hydroxymethyl-2H-1,2,3-triazole.

This protocol provides a versatile and scalable method for accessing key 2H-1,2,3-triazole intermediates, which can then be used in a wide array of subsequent chemical modifications.

A Technical Guide to the Potential Biological Activities of 2-Substituted-2H-1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 2-substituted-2H-1,2,3-triazole scaffold. While the initial focus is on the potential of 2H-1,2,3-triazole-2-ethanol derivatives, this document synthesizes data from a broader class of N2-substituted analogs due to the landscape of available research. The 1,2,3-triazole core is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of pharmacological properties.[1][2] The specific arrangement of nitrogen atoms and the position of substitution (N1 vs. N2) significantly influence the molecule's physicochemical properties and its interaction with biological targets, making regioselective synthesis a critical aspect of drug design.[3][4] This guide consolidates key findings on their anticancer activity, details relevant experimental protocols, and illustrates the underlying chemical and biological pathways.

Anticancer Activity of 2-Substituted-2H-1,2,3-Triazoles

The most potent biological activity reported for 2-substituted-2H-1,2,3-triazoles is in the realm of oncology. Certain 4,5-disubstituted 2H-1,2,3-triazoles, developed as stable analogs of Combretastatin A-4 (CA-4), have demonstrated exceptionally potent cytotoxic activity against a broad panel of human cancer cell lines, with growth inhibition (GI₅₀) values reaching the low nanomolar range.[5]

Quantitative Anticancer Data

The following table summarizes the 50% growth inhibition (GI₅₀) data for a series of 4,5-disubstituted-2H-1,2,3-triazole analogs against various human cancer cell lines.

| Compound ID | R¹ Group (Position 5) | R² Group (Position 4) | Cancer Cell Line | GI₅₀ (nM) | Reference |

| 8a | 3,4,5-Trimethoxyphenyl | Benzothiophen-2-yl | Average | <10 | [5] |

| Hs578T (Breast) | 10.3 | [5] | |||

| 8b | 3,4,5-Trimethoxyphenyl | Thiophen-2-yl | Hs578T (Breast) | 66.5 | [5] |

| 8g | 3,4,5-Trimethoxyphenyl | 5-Methylfuran-2-yl | Hs578T (Breast) | 20.3 | [5] |

| II | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | Average | 10 | [5] |

Note: The core structure for the compounds listed is a 2H-1,2,3-triazole with substituents at the C4 and C5 positions. The N2 position is unsubstituted (protonated) in these specific analogs.

Mechanism of Action: Tubulin Polymerization Inhibition

Molecular docking studies indicate that potent 2H-1,2,3-triazole analogs exert their anticancer effects by inhibiting tubulin polymerization.[5] They achieve this by binding to the colchicine binding site on β-tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a conceptual diagram illustrating this proposed mechanism of action.

Caption: Proposed mechanism of anticancer activity for potent 2H-1,2,3-triazole analogs.

Synthesis and Biological Evaluation Workflow

The biological activity of 1,2,3-triazole derivatives is highly dependent on the substitution pattern, which is determined by the synthetic route. The popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" typically yields 1,4-disubstituted-1H-1,2,3-triazoles.[6] Achieving the 2-substituted-2H-1,2,3-triazole core requires specific regioselective strategies.[7]

The diagram below outlines a general workflow from synthesis to biological evaluation.

Caption: Workflow from regioselective synthesis to biological activity assessment.

Experimental Protocols

Detailed and reproducible methodologies are crucial for drug discovery and development. The following are protocols for key assays used to evaluate the anticancer properties of 2H-1,2,3-triazole derivatives.

NCI-60 Human Tumor Cell Line Screen

This protocol is a high-throughput screening method used to assess the growth inhibitory effects of a compound against a panel of 60 different human cancer cell lines.

-

Cell Plating: Cancer cells are inoculated into 96-well microtiter plates in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Plates are incubated for 24 hours at 37°C, 5% CO₂, and 100% humidity to allow for cell attachment.

-

Compound Addition: Test compounds are added at various concentrations (from 10 nM to 100 µM) to the wells. For a single-dose screen, a concentration of 10 µM is typically used.[8]

-

Incubation: Plates are incubated for an additional 48 hours under the same conditions.

-

Cell Viability Assay (SRB Assay):

-

Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

The supernatant is discarded, and plates are washed five times with tap water and air-dried.

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10 minutes at room temperature.

-

Unbound dye is removed by washing five times with 1% (v/v) acetic acid, and the plates are air-dried.

-

Bound stain is solubilized with 10 mM trizma base.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Analysis: The percentage growth is calculated at each concentration level. The GI₅₀ value (concentration resulting in 50% growth inhibition) is determined from dose-response curves.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

While potent antimicrobial activity is less documented for the 2H-isomer specifically, this is a standard protocol for evaluating triazole derivatives against bacterial and fungal strains.[9][10]

-

Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism, no compound) and a negative control (broth only) are included.

-

Incubation: Plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at 37°C.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-substituted-2H-1,2,3-triazole scaffold represents a promising, yet underexplored, area of medicinal chemistry. The available data strongly indicates a potential for developing highly potent anticancer agents that function as tubulin polymerization inhibitors.[5] The stark difference in biological activity that can arise from N1 versus N2 substitution underscores the importance of regioselective synthesis in harnessing the therapeutic potential of the triazole core.

Future research should focus on:

-

Expanding the SAR: Synthesizing and testing a broader library of 2-substituted-2H-1,2,3-triazoles, including the specific This compound scaffold, to better understand how the N2-substituent modulates anticancer activity.

-

Broadening Biological Screening: Evaluating these regiochemically pure compounds against a wider range of biological targets, including microbial and viral pathogens, to uncover other potential therapeutic applications.

-

In Vivo Evaluation: Advancing the most potent in vitro candidates, such as compound 8a , into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]

Synthetic Strategies for 2H-1,2,3-Triazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic methodologies for obtaining 2H-1,2,3-triazoles, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The inherent stability and unique electronic properties of the 2H-1,2,3-triazole ring make it a sought-after motif in the design of novel therapeutic agents and functional materials. This document details key synthetic transformations, providing structured data for comparative analysis, detailed experimental protocols, and mechanistic insights through pathway visualizations.

Three-Component Reactions: Convergent Pathways to 2H-1,2,3-Triazoles

Three-component reactions offer an efficient and atom-economical approach to the synthesis of 2H-1,2,3-triazoles, allowing for the rapid construction of molecular complexity from simple starting materials.

Copper-Catalyzed Cycloaddition of Terminal Alkynes, Sodium Azide, and Formaldehyde

A notable one-pot synthesis yields 2-hydroxymethyl-2H-1,2,3-triazoles through a copper(I)-catalyzed cycloaddition of terminal alkynes, sodium azide, and formaldehyde.[1][2] This method is experimentally simple, scalable, and proceeds under mild conditions. The initially formed 1-hydroxymethyl-1H-1,2,3-triazole intermediate is unstable and rearranges to the thermodynamically more stable 2-hydroxymethyl isomer.[1]

Quantitative Data Summary

| Alkyne Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | Copper | 1,4-Dioxane/Water | Room Temp. | 95 | [2] |

| 1-Octyne | Copper | 1,4-Dioxane/Water | Room Temp. | 85 | [2] |

| Propargyl alcohol | Copper | 1,4-Dioxane/Water | Room Temp. | 78 | [2] |

| 4-Ethynyltoluene | Copper | 1,4-Dioxane/Water | Room Temp. | 92 | [2] |

| 1-Ethynylcyclohexene | Copper | 1,4-Dioxane/Water | Room Temp. | 67 | [2] |

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-4-phenyl-2H-1,2,3-triazole

To a solution of phenylacetylene (1.0 mmol) in a 1:1 mixture of 1,4-dioxane and water (10 mL) is added sodium azide (1.2 mmol), a 37% aqueous solution of formaldehyde (1.5 mmol), and copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, until TLC analysis indicates the complete consumption of the starting alkyne. The reaction mixture is then diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.

Reaction Pathway

Caption: Cu-catalyzed three-component synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.

Palladium/Copper-Catalyzed Three-Component Reaction

A bimetallic palladium(0) and copper(I) catalytic system enables the three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide (TMSN₃) to produce 2-allyl-2H-1,2,3-triazoles.[3] The allyl group can subsequently be removed to yield the NH-2H-1,2,3-triazole.

Quantitative Data Summary

| Alkyne Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Dodecyne | Pd₂(dba)₃/CuI | Ethyl Acetate | 100 | 75 | [3] |

| Phenylacetylene | Pd₂(dba)₃/CuI | Ethyl Acetate | 100 | 68 | [3] |

| 1-Heptyne | Pd₂(dba)₃/CuI | Ethyl Acetate | 100 | 72 | [3] |

| Cyclohexylacetylene | Pd₂(dba)₃/CuI | Ethyl Acetate | 100 | 56 | [3] |

Experimental Protocol: Synthesis of 2-Allyl-4-decyl-2H-1,2,3-triazole

A mixture of Pd₂(dba)₃ (0.025 mmol), CuI (0.1 mmol), and triphenylphosphine (0.2 mmol) in anhydrous ethyl acetate (5 mL) is stirred under an argon atmosphere for 10 minutes. 1-Dodecyne (1.0 mmol), allyl methyl carbonate (1.2 mmol), and trimethylsilyl azide (1.5 mmol) are then added sequentially. The reaction mixture is heated to 100 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to give the desired 2-allyl-4-decyl-2H-1,2,3-triazole.

Reaction Workflow

Caption: Workflow for the Pd/Cu-catalyzed synthesis of 2-allyl-2H-1,2,3-triazoles.

Regioselective N-Alkylation and N-Arylation of NH-1,2,3-Triazoles